Methyl 6-formylpyridazine-3-carboxylate
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Overview
Description
Methyl 6-formylpyridazine-3-carboxylate is a heterocyclic compound that contains a pyridazine ring substituted with a formyl group at the 6-position and a carboxylate ester group at the 3-position
Mechanism of Action
Target of Action
Methyl 6-formylpyridazine-3-carboxylate is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets . .
Mode of Action
It’s known that various pyridazinone derivatives have shown a wide range of pharmacological activities
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of physiological effects , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Pyridazinone derivatives have been demonstrated to possess a wide range of biological properties , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 6-formylpyridazine-3-carboxylate typically begins with commercially available pyridazine derivatives.
Esterification: The carboxylate ester group at the 3-position can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-formylpyridazine-3-carboxylate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols.
Major Products:
Oxidation: Methyl 6-carboxylpyridazine-3-carboxylate.
Reduction: Methyl 6-hydroxymethylpyridazine-3-carboxylate.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-formylpyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Methyl 6-hydroxypyridazine-3-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 6-aminopyridazine-3-carboxylate: Contains an amino group at the 6-position.
Methyl 6-bromopyridazine-3-carboxylate: Contains a bromine atom at the 6-position.
Uniqueness: Methyl 6-formylpyridazine-3-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in the design of enzyme inhibitors and other bioactive molecules.
Properties
IUPAC Name |
methyl 6-formylpyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-12-7(11)6-3-2-5(4-10)8-9-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCOPQGQTZOQMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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